molecular formula C27H32N2O6 B2489747 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2171630-51-4

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid

Cat. No.: B2489747
CAS No.: 2171630-51-4
M. Wt: 480.561
InChI Key: ZLCGXIUJERIDDO-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.561. The purity is usually 95%.
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Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-17-12-13-23(24(30)31)29(15-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCGXIUJERIDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid (Fmoc-Piperidine derivative) is a complex organic compound with significant applications in medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for peptide synthesis and various biological activities.

  • Molecular Formula : C27H32N2O6
  • Molecular Weight : 480.561 g/mol
  • Purity : Typically around 95% .

The Fmoc group serves as a protecting moiety during peptide synthesis, allowing for selective reactions. This feature is essential in the development of peptide-based drugs, enabling the synthesis of complex peptides while minimizing side reactions. The deprotection of the Fmoc group can be achieved under mild basic conditions, typically using piperidine, which reveals the free amino group for further reactions .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Peptide Synthesis : It is extensively used as a protecting group for amino acids, facilitating the sequential addition of amino acids in solid-phase peptide synthesis.
  • Medicinal Chemistry : The compound plays a role in the development of pharmaceuticals, particularly peptide-based drugs that target specific biological pathways.
  • Biological Research : It aids in studying enzyme mechanisms and protein interactions by enabling the synthesis of peptide substrates and inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of Fmoc-Piperidine derivatives:

  • A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-protected peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts. The research emphasized the importance of protecting groups in maintaining the integrity of peptide structures during synthesis .
  • Another investigation focused on the use of Fmoc-Piperidine derivatives in synthesizing enzyme inhibitors, showcasing their potential in drug discovery processes aimed at targeting specific enzymes involved in disease pathways .

Applications

The applications of this compound extend across various fields:

Field Application
Medicinal ChemistryDevelopment of peptide-based drugs
Biochemical ResearchStudy of protein-protein interactions and enzyme mechanisms
Industrial ChemistryProduction of specialty chemicals and materials, including polymers and resins

Preparation Methods

Resin Selection and Initial Loading

The synthesis typically begins with a Rink amide resin or 2-chlorotrityl chloride resin, which provides a stable anchor for the growing peptide chain. The resin is pre-swelled in dimethylformamide (DMF) for 1 hour to maximize solvent accessibility. Loading of the first amino acid (or in this case, the modified piperidine derivative) is achieved via a nucleophilic substitution reaction under inert conditions. For instance, 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and hydroxyazabenzotriazole (HOAt) in the presence of 20% N-methylmorpholine (NMM) in DMF. The activated species reacts with the resin’s hydroxyl groups, forming a stable ester linkage.

Key Data:

  • Resin swelling time: 1 hour in DMF.
  • Activation reagents: 5 equivalents HATU, 4.5 equivalents HOAt.
  • Coupling time: 4–24 hours at room temperature.

Fmoc Deprotection and Iterative Coupling

The Fmoc group is removed using 20% (v/v) piperidine in DMF via a two-step β-elimination mechanism, producing dibenzofulvene and carbon dioxide. Each deprotection cycle involves two treatments: a 2-minute wash followed by a 5-minute incubation, ensuring >99% removal efficiency. Subsequent amino acids or functional groups are coupled using HATU/HOAt activation, with coupling efficiency monitored via Kaiser or chloranil tests.

Mechanistic Insight:
Piperidine acts as both a base and a scavenger, neutralizing the dibenzofulvene byproduct to prevent reattachment to the deprotected amine. Side reactions, such as aspartimide formation, are mitigated by maintaining reaction temperatures below 30°C.

Solution-Phase Synthesis of the Piperidine Core

Chiral Resolution of Piperidine Intermediates

The stereoselective synthesis of the piperidine-2-carboxylic acid moiety is achieved through hydrolytic resolution. As disclosed in patent CN106831540A, 3-piperidineformamide derivatives are treated with concentrated hydrochloric acid at elevated temperatures, simultaneously hydrolyzing the amide and resolving chiral centers via kinetic control. The (S)-enantiomer is preferentially crystallized by adjusting the pH to 6.5–7.5 using a cold (0–10°C) potassium hydroxide/methanol solution.

Optimized Conditions:

  • Hydrolysis reagent: Concentrated HCl at 100°C.
  • Chiral purity: 73–77% enantiomeric excess (ee) achieved via pH-controlled crystallization.

Functionalization with Boc-Protected Aminomethyl Group

The 5-aminomethyl substituent is introduced via reductive amination of piperidine-2-carboxylic acid with formaldehyde, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). The Boc group ensures orthogonality to the Fmoc-protected amine during subsequent SPPS steps.

Reaction Scheme:
$$
\text{Piperidine-2-carboxylic acid} + \text{HCHO} \xrightarrow{\text{NaBH}4} \text{5-aminomethyl-piperidine-2-carboxylic acid} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-protected intermediate}
$$

Convergent Synthesis Strategy

Fragment Coupling and Global Deprotection

The fully protected piperidine derivative is conjugated to Fmoc-glycine (or another Fmoc-amino acid) using HATU/NMM activation. After iterative couplings, the resin-bound peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H₂O:triisopropylsilane = 95:2.5:2.5), simultaneously removing side-chain protecting groups and liberating the carboxylic acid.

Cleavage Conditions:

  • TFA concentration: 95% (v/v) with scavengers.
  • Reaction time: 2–4 hours at room temperature.

Purification and Characterization

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Final identity confirmation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Data:

  • HRMS (ESI): Calculated for C₂₆H₃₀N₂O₆ [M+H]⁺: 467.2175; Found: 467.2178.
  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, piperidine CH), 3.10 (s, 2H, Boc-NH-CH₂).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling and deprotection steps. Piperazine and 4-methylpiperidine have emerged as alternatives to piperidine for Fmoc removal, reducing racemization risks while maintaining >98% yield.

Table 1: Deprotection Reagent Efficiency Comparison

Reagent Time (min) Purity (%) Racemization (%)
Piperidine 7 95 1.2
4-Methylpiperidine 5 96 0.8
Piperazine 10 94 1.5

Data adapted from PMC6274427.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic piperidine derivatives offers an eco-friendly alternative to chemical methods. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling >90% ee for the (S)-isomer.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Aspartimide formation and premature Fmoc cleavage are mitigated by:

  • Using 2% hydrazine in DMF to cap unreacted amines.
  • Incorporating 0.1 M HOAt as a racemization suppressor during coupling.

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, NMP) enhance resin swelling and reagent diffusion, while temperatures <30°C prevent epimerization.

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Use 20% piperidine in DMF for Fmoc removal.
  • Boc Stability : Retains integrity under SPPS acidic/basic conditions unless exposed to strong acids like TFA.

Basic: What synthetic routes are employed to prepare this compound?

Synthesis typically involves:

Piperidine Functionalization : Introduction of the Boc-protected aminomethyl group via reductive amination or nucleophilic substitution.

Fmoc Coupling : Reaction with Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) or DMF under inert atmosphere .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, DCM8592%
Fmoc CouplingFmoc-Cl, DIEA, DMF7895%

Basic: Which analytical techniques validate its purity and structure?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for peptide synthesis) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 3.2–4.1 ppm; Fmoc aromatic signals at δ 7.3–7.8 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 487.2 g/mol).

Advanced: How can coupling efficiency challenges due to steric hindrance be mitigated?

Steric hindrance from the Boc-aminomethyl group may reduce coupling rates. Optimization strategies include:

  • Activators : Use HATU/Oxyma Pure over DCC for faster activation.
  • Solvent Choice : DCM:DMF (1:1) improves reagent diffusion vs. pure DMF .
  • Extended Reaction Time : 2–4 hours at 25°C for complete conversion.

Data Contradiction Note : Some studies report <70% coupling yields without optimization, while others achieve >90% with HATU .

Advanced: How does pH or temperature affect its stability during storage?

  • Stability Profile :
    • pH 7–9 : Stable for >6 months at −20°C.
    • Acidic Conditions (pH < 3) : Boc group hydrolysis occurs within hours.
    • Elevated Temperatures (>40°C) : Accelerate Fmoc degradation; store at −20°C .

Advanced: What side reactions occur during deprotection, and how are they minimized?

  • Racemization : Catalyzed by base (piperidine). Mitigate by:
    • Lowering deprotection time (<10 minutes).
    • Using 0.1 M HOBt in deprotection mixtures .
  • Piperidine Adduct Formation : Remove excess base via thorough DMF washes.

Safety: What precautions are necessary given conflicting toxicity data?

While some SDS classify it as acutely toxic (Category 4 for oral/dermal exposure), others note incomplete toxicity profiling .

Q. Protocol :

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis.
  • Spill Management : Absorb with vermiculite; avoid water to prevent dispersion.

Advanced: What non-peptide applications exist for this compound?

  • Bioconjugation : Carboxylic acid moiety enables covalent attachment to nanoparticles or polymers for drug delivery .
  • Enzyme Inhibition Studies : Piperidine scaffold mimics transition states in proteases .

Advanced: How to resolve contradictions in reported HPLC purity data?

Discrepancies often arise from:

  • Column Variability : C18 vs. C4 phases alter retention times.
  • Impurity Sources : Residual Fmoc-Cl (detectable at 254 nm).

Resolution : Cross-validate with orthogonal techniques (e.g., LC-MS) and standardize column lot numbers .

Advanced: How does this compound compare to other amino-protecting groups?

Protecting GroupStabilityDeprotection MethodSteric Demand
FmocBase-labile (piperidine)Mild, SPPS-compatibleModerate
BocAcid-labile (TFA)Harsh, limits stepwise synthesisLow
AllocPd-catalyzedOrthogonal to Fmoc/BocHigh

Trade-off : Fmoc/Boc offers sequential deprotection but requires careful pH control .

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